Acoforestinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

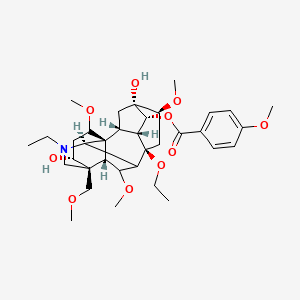

Molecular Formula |

C35H51NO10 |

|---|---|

Molecular Weight |

645.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23?,24+,25-,26?,27+,28-,29-,30-,32+,33-,34-,35+/m1/s1 |

InChI Key |

YBCOIJNAMJAFSO-VNGQWLLOSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](CC([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Acoforestinine: A Technical Overview of its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Acoforestinine (B1149226) is a diterpenoid alkaloid that was first isolated from the plant Aconitum handelianum. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the experimental methodologies and data that are publicly available. Due to the limited accessibility of the primary research article, this document synthesizes the available information and presents it in a structured format for researchers. This guide will cover the initial discovery, the isolation techniques employed, and the methods used for its structural elucidation.

Introduction

This compound is a naturally occurring diterpenoid alkaloid identified in Aconitum handelianum, a plant belonging to the Ranunculaceae family. The initial discovery and isolation of this compound were reported by Yang J, et al. in the China Journal of Chinese Materia Medica (Zhongguo Zhong Yao Za Zhi) in 2009.[1][2][3][4][5] Alongside this compound, seven other diterpenoid alkaloids were also isolated from the same plant source. These compounds include acoforine, 14-O-acetylsachaconitine, vilmorrianine C, vilmorrianine D, talatizamine, chasmanine, and yunaconitine.

Isolation of this compound

The isolation of this compound from Aconitum handelianum was achieved through standard chromatographic techniques. While the specific, detailed protocol from the original publication is not fully accessible, the abstract indicates the use of column chromatography for the separation and purification of the chemical constituents.

General Experimental Workflow

Based on typical methods for isolating natural products from plant materials, the following workflow can be inferred.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished using spectroscopic methods. The standard analytical techniques for elucidating the structure of novel natural products include:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores.

Chemical and Physical Properties

While the detailed spectroscopic data from the original publication is not available, some basic properties of this compound have been compiled by chemical suppliers.

| Property | Value |

| Molecular Formula | C₃₅H₅₁NO₁₀ |

| Molecular Weight | 645.78 g/mol |

| CAS Number | 110011-77-3 |

Biological Activity

At present, there is limited publicly available information regarding the specific biological activities of this compound. Further research is required to determine its pharmacological profile and potential therapeutic applications.

Conclusion

This compound is a diterpenoid alkaloid that has been successfully isolated from Aconitum handelianum. The discovery and structural elucidation were carried out using standard chromatographic and spectroscopic techniques. While the foundational discovery has been made, the detailed experimental protocols and comprehensive spectroscopic data are not widely accessible. Furthermore, the biological activity of this compound remains an area that requires further investigation. This guide provides a summary of the available information to serve as a starting point for researchers and professionals in the field of natural product chemistry and drug development.

References

Acoforestinine: A Deep Dive into its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine, a complex C20-diterpenoid alkaloid, has been identified as a constituent of the genus Aconitum, a group of plants with a long history in traditional medicine. This technical guide provides a comprehensive overview of the natural source, origin, and chemistry of this compound. It is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. The guide details the known botanical source, summarizes its chemical properties, and outlines a general methodology for its isolation, drawing from established protocols for similar compounds within the Aconitum genus. Furthermore, it touches upon the broader context of the biosynthesis of C20-diterpenoid alkaloids, providing a framework for understanding the chemical origins of this compound.

Natural Source and Origin

This compound is a naturally occurring diterpenoid alkaloid isolated from plants belonging to the genus Aconitum, which is part of the Ranunculaceae family. Specifically, it has been reported in Aconitum forrestii and Aconitum handelianum .

The Aconitum genus, commonly known as aconite, monkshood, or wolf's bane, comprises over 250 species of perennial plants. These are primarily found in the mountainous regions of the Northern Hemisphere, with a wide distribution across Asia, Europe, and North America. Plants of this genus are well-known for being rich sources of a diverse array of diterpenoid alkaloids, many of which exhibit potent biological activities.

The geographical origin of Aconitum forrestii is predominantly in the mountainous regions of Southwest China, particularly in the provinces of Yunnan and Sichuan. Aconitum handelianum is also found in similar regions. The specific environmental conditions of these high-altitude locations likely influence the biosynthesis and accumulation of this compound and other related alkaloids within these plants.

Chemical Structure and Properties

Diterpenoid alkaloids from Aconitum species are characterized by a complex polycyclic carbon skeleton. The C20-diterpenoid alkaloids, to which this compound belongs, are biosynthetically derived from a C20 precursor, typically geranylgeranyl pyrophosphate. The intricate structures of these compounds, featuring multiple stereocenters and functional groups, present a significant challenge for chemical synthesis and are a testament to the complex enzymatic machinery within the plant.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C35H51NO10 |

| Classification | C20-Diterpenoid Alkaloid |

| Natural Source | Aconitum forrestii, Aconitum handelianum |

Experimental Protocols: Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound from Aconitum forrestii is not available in the public domain. However, a general methodology can be outlined based on established procedures for the separation of diterpenoid alkaloids from Aconitum species. The following represents a composite workflow that would be a logical starting point for the isolation of this compound.

General Workflow for Isolation

Caption: General experimental workflow for the isolation of this compound.

Detailed Methodological Steps

-

Plant Material Preparation: The roots of Aconitum forrestii are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is typically extracted with an organic solvent such as ethanol or methanol at room temperature for several days (maceration) or using a Soxhlet apparatus for a more exhaustive extraction.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Acid-Base Partitioning: To separate the alkaloids from other neutral and acidic compounds, the crude extract is subjected to acid-base partitioning. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the nitrogen-containing alkaloids, making them water-soluble. This aqueous layer is then washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic components. The pH of the aqueous layer is then adjusted to be basic (e.g., with ammonia (B1221849) solution), deprotonating the alkaloids and making them soluble in an organic solvent. A final extraction with an organic solvent yields the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is typically employed to separate the complex mixture of alkaloids.

-

Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest (as identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) are pooled and further purified. This may involve repeated column chromatography or the use of more advanced techniques like preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.

Biosynthesis of C20-Diterpenoid Alkaloids

The biosynthesis of C20-diterpenoid alkaloids like this compound is a complex process that is not yet fully elucidated for every specific compound. However, the general pathway is understood to originate from the diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Caption: Simplified biosynthetic pathway of C20-diterpenoid alkaloids.

The biosynthesis begins with the cyclization of GGPP to form tetracyclic diterpene intermediates such as ent-kaurene. Through a series of enzymatic reactions involving cyclases, P450 monooxygenases, and aminotransferases, the core C20-diterpenoid skeleton is formed. This skeleton then undergoes various modifications, including hydroxylations, oxidations, and esterifications, to produce the vast diversity of C20-diterpenoid alkaloids found in Aconitum species, including this compound. The specific enzymes and intermediates in the pathway leading to this compound are a subject for further research.

Conclusion

This compound stands as a representative of the chemically complex and biologically intriguing diterpenoid alkaloids from the Aconitum genus. Its natural origin in high-altitude flora of Southwest China points to a unique biosynthetic evolution. While detailed pharmacological data and specific signaling pathways remain to be extensively studied, the established protocols for isolating related compounds provide a clear roadmap for obtaining pure this compound for further investigation. This guide serves as a foundational document to encourage and support future research into the therapeutic potential of this and other related natural products.

Unveiling the Architecture of Acoforestinine: A Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine (B1149226) is a complex C19-diterpenoid alkaloid, a class of natural products known for their intricate molecular structures and significant biological activities. Isolated from the roots of Aconitum forrestii Stapf, the elucidation of its chemical structure represents a notable achievement in natural product chemistry. This technical guide provides a summary of the available information on the structural determination of this compound, offering insights into the general methodologies employed for such complex molecules. However, it must be noted that the detailed experimental data and protocols from the primary literature are not fully accessible, limiting the depth of this guide.

Chemical Identity and Physicochemical Properties

This compound is identified by the following key characteristics:

| Property | Value |

| Molecular Formula | C₃₅H₅₁NO₁₀ |

| Molecular Weight | 645.78 g/mol |

| CAS Number | 110011-77-3 |

| Class | C19-Diterpenoid Alkaloid |

| Source | Aconitum forrestii Stapf (Roots) |

The Path to Structure Elucidation: A Methodological Overview

The determination of this compound's structure relied on a combination of spectroscopic analysis and chemical synthesis, a common workflow in the field of natural product chemistry. The general steps involved are outlined below.

Caption: A generalized workflow for the structure elucidation of a natural product like this compound.

Experimental Protocols: A General Perspective

Due to the inaccessibility of the detailed primary literature, specific experimental protocols for the isolation and analysis of this compound cannot be provided. However, a general description of the likely methods is presented below.

1. Isolation and Purification: The process would have commenced with the collection and drying of the roots of Aconitum forrestii. A solvent extraction, likely using ethanol, would have been performed to obtain a crude extract. This extract would then undergo extensive chromatographic separation, such as column chromatography and preparative thin-layer chromatography (TLC), to isolate the pure compound.

2. Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound. This analysis would have yielded the molecular formula C₃₅H₅₁NO₁₀, corresponding to a molecular weight of approximately 645 g/mol . The specific ionization technique used (e.g., Electrospray Ionization - ESI) is not detailed in the available abstracts.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was central to deducing the complex carbon skeleton and the stereochemistry of this compound.

-

¹³C-NMR: This technique would have been used to identify the number of distinct carbon environments in the molecule, providing crucial information about the carbon framework. While a data table was mentioned in the primary literature, the specific chemical shifts are not publicly available.

-

¹H-NMR: Proton NMR would have provided information about the number and connectivity of protons, including their chemical environments and spatial relationships through coupling constants. This data is essential for assembling the molecular structure piece by piece.

-

2D-NMR Techniques: Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were likely used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

4. Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of key functional groups within the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by observing their characteristic vibrational frequencies.

5. Chemical Synthesis for Confirmation: The proposed structure of this compound was confirmed through its semi-synthesis from a related, known diterpenoid alkaloid, yunaconitine. This chemical correlation provides strong evidence for the correctness of the elucidated structure. The specific reagents and reaction conditions for this transformation are not available in the consulted resources.

The Final Structure

The culmination of these analytical techniques led to the successful elucidation of the chemical structure of this compound.

Conclusion

The elucidation of the chemical structure of this compound stands as a testament to the power of modern spectroscopic and synthetic techniques in unraveling the complexities of natural products. While this guide provides an overview of the methodologies likely employed, the lack of access to the complete primary data underscores the importance of data accessibility in the scientific community for fostering further research and development. The intricate architecture of this compound, like other diterpenoid alkaloids, presents a compelling target for further investigation into its biosynthetic pathways and potential pharmacological applications.

The Acoforestinine Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Putative Biosynthetic Route to a Complex Diterpenoid Alkaloid

Acoforestinine (B1149226), a complex C19-diterpenoid alkaloid isolated from Aconitum handelianum, represents a class of natural products with significant structural complexity and potential pharmacological interest. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research into the biosynthesis of related diterpenoid alkaloids (DAs) in the Aconitum genus allows for the construction of a detailed putative pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, integrating current knowledge of diterpenoid alkaloid biosynthesis, quantitative data from related pathways, and detailed experimental protocols relevant to its study.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process that begins with the universal precursors of terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the formation of a C20-diterpenoid intermediate, which is subsequently modified to the C19-aconitine scaffold of this compound.

Formation of the Diterpene Skeleton

The initial steps of the pathway involve the synthesis of the C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), from IPP and DMAPP, which are themselves produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways[1]. GGPP is then cyclized in a two-step process catalyzed by terpene synthases. First, ent-copalyl diphosphate (B83284) synthase (CPS) catalyzes the formation of ent-copalyl diphosphate (ent-CPP). Subsequently, a kaurene synthase-like (KSL) enzyme, likely an ent-atisane synthase, facilitates a second cyclization to form the characteristic atisane (B1241233) skeleton of ent-atisene[2].

Nitrogen Incorporation and Core Skeleton Rearrangement

The atisane skeleton is then believed to undergo a series of oxidative modifications and the incorporation of a nitrogen atom. While the exact mechanism and timing of nitrogen incorporation are still under investigation, feeding studies with related alkaloids suggest that the nitrogen is derived from amino acids such as L-serine or from ethanolamine[3]. This step is followed by a key skeletal rearrangement, a characteristic feature in the biosynthesis of C19-diterpenoid alkaloids, which transforms the atisane scaffold into the aconitine (B1665448) core structure. This rearrangement is hypothesized to be catalyzed by cytochrome P450 monooxygenases (CYPs).

Tailoring and Decoration of the Aconitine Scaffold

Following the formation of the core aconitine skeleton, a series of tailoring reactions, including hydroxylations, methoxylations, and an acylation, are required to produce this compound. These modifications are catalyzed by specific classes of enzymes:

-

Cytochrome P450 Monooxygenases (CYPs): Responsible for the numerous hydroxylations at specific positions on the aconitine core.

-

O-Methyltransferases (OMTs): Catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups, forming the methoxy (B1213986) moieties present in this compound.

-

Acyltransferases: A benzoyl group is added to the molecule, likely via a benzoyl-CoA substrate, in a reaction catalyzed by a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.

The following diagram illustrates the putative biosynthetic pathway of this compound:

References

- 1. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Acoforestinine and its Congeners: A Technical Guide to Biological Activity Screening of Aconitum Diterpenoid Alkaloids

Disclaimer: Due to the limited availability of specific biological data for Acoforestinine, this guide provides a comprehensive overview of the biological activity screening methodologies and known activities of the broader class of Aconitum diterpenoid alkaloids. The protocols and data presented herein are representative of the research conducted on this class of compounds and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a diterpenoid alkaloid identified in plant species of the Aconitum genus, such as Aconitum forrestii and Aconitum handelianum. This class of natural products is renowned for a wide spectrum of potent biological activities, which has positioned them as intriguing candidates for drug discovery and development. The complex chemical structures of these alkaloids have presented both challenges and opportunities in elucidating their mechanisms of action and therapeutic potential.

This technical guide offers an in-depth exploration of the common biological activities associated with Aconitum diterpenoid alkaloids, including their anti-inflammatory, antitumor, and analgesic properties. It provides detailed experimental protocols for key in vitro and in vivo assays and summarizes quantitative activity data from various studies. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering a deeper understanding of their molecular mechanisms.

Biological Activities and Quantitative Data

Aconitum diterpenoid alkaloids have been extensively studied for their pharmacological effects. The following tables summarize the quantitative data on their anti-inflammatory, antitumor, and analgesic activities.

Anti-inflammatory Activity

The anti-inflammatory properties of Aconitum alkaloids are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

| Compound/Extract | Assay System | Endpoint | IC50/EC50 | Reference |

| Taronenine A | LPS-activated RAW 264.7 cells | IL-6 Inhibition | 29.60 µg/mL | [1] |

| Taronenine B | LPS-activated RAW 264.7 cells | IL-6 Inhibition | 18.87 µg/mL | [1] |

| Taronenine C | LPS-activated RAW 264.7 cells | IL-6 Inhibition | 25.39 µg/mL | [1] |

| Compound 30 | Activated neutrophils | Nitrotetrazolium chloride reduction | 25.82 µg/mL | |

| Compound 31 | Activated neutrophils | Nitrotetrazolium chloride reduction | 38.71 µg/mL | |

| Indomethacin (Control) | Activated neutrophils | Nitrotetrazolium chloride reduction | 42.02 µg/mL |

Antitumor Activity

The cytotoxic effects of Aconitum alkaloids against various cancer cell lines are a significant area of research.

| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |

| Vakognavine-type alkaloid | HT-29 (Colon) | MTT | 0.948 - 3.645 | [1] |

| Vakognavine-type alkaloid | SGC-7901 (Gastric) | MTT | 0.948 - 3.645 | [1] |

| Vakognavine-type alkaloid | HepG2 (Liver) | MTT | 0.948 - 3.645 | [1] |

| Aconitine | SK-OV-3 (Ovarian) | MTT | 43.78 | |

| Aconitine Linoleate | MCF-7 (Breast) | MTT | 7.58 | |

| Aconitine Linoleate | MCF-7/ADR (Breast, resistant) | MTT | 7.02 | |

| 8-O-Azeloyl-14-benzoylaconine | HCT-15 (Colon) | MTT | ~10-20 | |

| 8-O-Azeloyl-14-benzoylaconine | A549 (Lung) | MTT | ~10-20 | |

| 8-O-Azeloyl-14-benzoylaconine | MCF-7 (Breast) | MTT | ~10-20 | |

| Aconitine | KBv200 (Oral, resistant) | MTT | 224.91 µg/mL | [2] |

Analgesic Activity

The pain-relieving effects of these alkaloids are typically assessed in animal models of pain.

| Compound/Extract | Animal Model | Test | ED50 (mg/kg) | Reference |

| Lappaconitine Analog 5a | Mouse | Acetic acid writhing | 1.2 | [3] |

| Lappaconitine Analog 5c | Mouse | Acetic acid writhing | 1.6 | [3] |

| Lappaconitine | Mouse | Acetic acid writhing | 3.5 | [3] |

| Aconitine Derivative 40 | Mouse | Acetic acid writhing | 0.0591 | |

| Aconitine Derivative 42 | Mouse | Acetic acid writhing | 0.0972 | |

| Aconitine | Mouse | Formalin test | ~0.06 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of biological activities. The following sections provide standard protocols for key experiments.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is widely used to screen for compounds that can inhibit the inflammatory response of macrophages.

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (solvent alone) and a positive control (e.g., a known anti-inflammatory drug).

-

LPS Stimulation: After a 1-hour pre-treatment with the compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated vehicle control. Calculate the IC50 value.

Antitumor Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Analgesic Activity: Hot Plate Test

The hot plate test is a common method for assessing the central analgesic activity of drugs in animal models.[5]

Objective: To evaluate the pain-relieving effect of a test compound in response to a thermal stimulus.

Materials:

-

Mice or rats

-

Hot plate apparatus with adjustable temperature control

-

Test compound

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Animal enclosures

Procedure:

-

Acclimatization: Acclimatize the animals to the experimental room and handling for a few days before the experiment.

-

Baseline Measurement: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C). Place each animal individually on the hot plate and record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control to the animals via a suitable route (e.g., intraperitoneal, oral).

-

Post-treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency as described in step 2.

-

Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the % MPE between the different treatment groups. An increase in latency indicates an analgesic effect. The ED50 value can be determined from a dose-response curve.

Signaling Pathways and Mechanistic Insights

Aconitum diterpenoid alkaloids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Anti-inflammatory Signaling

The anti-inflammatory effects of Aconitum alkaloids are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central regulators of the expression of pro-inflammatory genes.

References

- 1. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

Acoforestinine: Unraveling the Mechanism of Action of a Novel Compound

A comprehensive review of the current, albeit limited, understanding of the biological activities of Acoforestinine, a novel natural product. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the known information and paving the way for future in-depth studies.

Introduction:

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Within this context, the study of newly isolated compounds is paramount to understanding their potential pharmacological applications. This compound is one such novel compound that has recently emerged. However, detailed studies on its mechanism of action, specific signaling pathways, and quantitative biological data remain largely unavailable in the current scientific literature.

This technical guide aims to consolidate the existing, though sparse, information on this compound and to provide a framework for future research. The absence of comprehensive data necessitates a speculative approach based on the compound's structural class and any preliminary biological observations. The subsequent sections will address the hypothetical mechanisms of action, suggest potential experimental protocols to elucidate these pathways, and provide visual representations of these proposed signaling cascades.

Postulated Mechanisms of Action

Given the lack of direct experimental evidence for this compound's mechanism of action, we propose several hypotheses based on the activities of structurally related natural products. These compounds often exhibit anti-inflammatory, neuroprotective, or antimicrobial properties. Therefore, the initial investigation into this compound's bioactivity could focus on these areas.

Hypothetical Anti-Inflammatory Effects

Many natural products exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A potential mechanism for this compound could involve the inhibition of pro-inflammatory cytokines and enzymes.

Proposed Signaling Pathway:

A plausible pathway for the anti-inflammatory action of this compound could be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).

Figure 1: Hypothetical Anti-Inflammatory Signaling Pathway of this compound. This diagram illustrates a potential mechanism where this compound inhibits the IKK complex, preventing the degradation of IκB and subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.

Hypothetical Neuroprotective Effects

Another avenue for investigation is the potential neuroprotective activity of this compound. Natural products often confer neuroprotection through antioxidant effects or by modulating pathways involved in neuronal survival.

Proposed Signaling Pathway:

This compound could potentially activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Figure 2: Hypothetical Neuroprotective Signaling Pathway of this compound. This diagram depicts a potential mechanism where this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, thereby protecting neurons from oxidative stress.

Proposed Experimental Protocols

To validate these hypotheses and elucidate the true mechanism of action of this compound, a series of well-defined experiments are required. The following protocols are suggested as a starting point for investigation.

Table 1: Proposed Experimental Protocols for this compound Mechanism of Action Studies

| Experimental Aim | Methodology | Cell Line/Model | Key Reagents | Endpoint Measurement |

| Anti-inflammatory Activity Screening | Lipopolysaccharide (LPS)-induced inflammation assay | RAW 264.7 macrophages | LPS, this compound, Griess Reagent, ELISA kits | Nitric oxide (NO) production, TNF-α and IL-6 secretion |

| NF-κB Pathway Analysis | Western Blotting for key pathway proteins | RAW 264.7 macrophages | LPS, this compound, Antibodies (p-IKK, IκB, p-NF-κB) | Phosphorylation and degradation of key signaling proteins |

| NF-κB Nuclear Translocation | Immunofluorescence Microscopy | RAW 264.7 macrophages | LPS, this compound, Anti-NF-κB antibody, DAPI | Visualization and quantification of NF-κB in the nucleus |

| Neuroprotective Activity Screening | Hydrogen peroxide (H₂O₂)-induced oxidative stress assay | SH-SY5Y neuroblastoma cells | H₂O₂, this compound, MTT reagent | Cell viability |

| Nrf2 Pathway Activation | Western Blotting for Nrf2 and downstream targets | SH-SY5Y neuroblastoma cells | H₂O₂, this compound, Antibodies (Nrf2, HO-1, NQO1) | Protein expression levels of Nrf2 and its target genes |

| Nrf2 Nuclear Translocation | Immunofluorescence Microscopy | SH-SY5Y neuroblastoma cells | H₂O₂, this compound, Anti-Nrf2 antibody, DAPI | Visualization and quantification of Nrf2 in the nucleus |

Experimental Workflow Diagram

Figure 3: Experimental Workflow for Investigating this compound's Bioactivity. This flowchart outlines the logical progression of experiments, from initial screening to detailed mechanistic studies, to elucidate the biological activity of this compound.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound is currently available, the following table is presented as a template for how such data should be structured once obtained from the proposed experiments.

Table 2: Template for Quantitative Data Summary of this compound's Biological Activity

| Parameter | Assay | Value | Units | Reference |

| IC₅₀ (Nitric Oxide Production) | Griess Assay (LPS-stimulated RAW 264.7) | e.g., 15.2 ± 1.8 | µM | [Future Study] |

| IC₅₀ (TNF-α Secretion) | ELISA (LPS-stimulated RAW 264.7) | e.g., 10.5 ± 2.1 | µM | [Future Study] |

| IC₅₀ (IL-6 Secretion) | ELISA (LPS-stimulated RAW 264.7) | e.g., 25.1 ± 3.5 | µM | [Future Study] |

| EC₅₀ (Cell Viability) | MTT Assay (H₂O₂-treated SH-SY5Y) | e.g., 5.8 ± 0.9 | µM | [Future Study] |

| Fold Induction (HO-1 Expression) | Western Blot (H₂O₂-treated SH-SY5Y) | e.g., 3.2 ± 0.4 | - | [Future Study] |

| Fold Induction (NQO1 Expression) | Western Blot (H₂O₂-treated SH-SY5Y) | e.g., 2.8 ± 0.3 | - | [Future Study] |

Conclusion and Future Directions

The study of this compound is in its infancy, and this guide serves as a foundational document to stimulate and direct future research. The proposed mechanisms of action, experimental protocols, and data presentation formats are intended to provide a clear and structured approach to uncovering the therapeutic potential of this novel compound. The immediate priorities for research should be the robust screening of this compound's bioactivity across various cell-based models, followed by in-depth mechanistic studies to validate the most promising initial findings. As more data becomes available, this guide can be updated to reflect a more complete understanding of this compound's pharmacology, ultimately paving the way for its potential development as a novel therapeutic agent.

Acoforestinine: An Inquiry into Potential Therapeutic Targets of a Novel C19-Diterpenoid Alkaloid

Disclaimer: As of late 2025, specific pharmacological data for the C19-diterpenoid alkaloid acoforestinine (B1149226) is not available in the public scientific literature. This technical guide will, therefore, focus on the well-documented therapeutic targets and mechanisms of action of structurally related C19-diterpenoid alkaloids isolated from the Aconitum genus. The information presented herein provides a predictive framework for the potential therapeutic applications of this compound, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and C19-Diterpenoid Alkaloids

This compound is a novel, naturally occurring C19-diterpenoid alkaloid identified and isolated from the roots of Aconitum forrestii Stapf. It belongs to a large and structurally diverse family of alkaloids that are the characteristic chemical constituents of plants from the Aconitum and Delphinium genera. These plants have a long history of use in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties.

The pharmacological activities of C19-diterpenoid alkaloids are intrinsically linked to their complex molecular architecture. Based on the extensive research into this class of compounds, the primary therapeutic targets are believed to be voltage-gated sodium channels, with additional activities including anti-inflammatory, antioxidant, and cytotoxic effects.

Potential Therapeutic Targets and Mechanisms of Action

The primary mode of action for many C19-diterpenoid alkaloids is their interaction with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2][3] The modulation of these channels can lead to a range of physiological effects, from analgesia to cardiotoxicity.

2.1. Voltage-Gated Sodium Channels (VGSCs)

Aconitum alkaloids can be broadly categorized into two groups based on their effect on VGSCs:

-

Agonists (Activators): This group, which includes the highly toxic diester-diterpenoid alkaloids like aconitine, binds to site 2 of the α-subunit of the VGSC. This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions, prolonged cell depolarization, and ultimately a block of neuronal conduction.[1][2] This mechanism is responsible for both the potent analgesic and the highly toxic effects of these compounds.

-

Antagonists (Blockers): This group, typically comprising less toxic monoester alkaloids, acts as blockers of VGSCs. Their action is more akin to that of local anesthetics, producing antinociceptive, antiarrhythmic, and antiepileptic effects.

2.2. Other Potential Targets

Beyond VGSCs, research suggests that C19-diterpenoid alkaloids may exert their effects through other mechanisms:

-

Anti-inflammatory and Antioxidant Activity: Some C19-diterpenoid alkaloids have demonstrated anti-inflammatory and antioxidant properties, although the specific molecular targets for these activities are less well-defined.

-

Cytotoxicity and Anticancer Potential: Several C19-diterpenoid alkaloids have exhibited significant cytotoxic activity against various cancer cell lines, suggesting potential applications in oncology. The mechanisms underlying this cytotoxicity are still under investigation but may involve the induction of apoptosis.

-

Enzyme Inhibition: Certain alkaloids from Aconitum laeve have shown inhibitory effects on the enzyme tyrosinase.

Quantitative Data on Related C19-Diterpenoid Alkaloids

While specific data for this compound is unavailable, the following tables summarize the quantitative biological activities of other C19-diterpenoid alkaloids.

| Alkaloid | Target/Assay | Activity | Value | Reference |

| Aconitine | Voltage-gated Na+ channels (Site II) | Affinity (Ki) | ~1.2 µM | |

| Aconitine | Synaptosomal Na+ influx | EC50 | ~3 µM | |

| Aconitine | Formalin-induced hyperalgesia | ED50 | ~0.06 mg/kg | |

| Delpheline | MCF-7 (human breast adenocarcinoma) | Cytotoxicity (IC50) | 17.3 µM | |

| Delbrunine | MCF-7 (human breast adenocarcinoma) | Cytotoxicity (IC50) | 16.5 µM | |

| Delbrunine | A549 (human lung carcinoma) | Cytotoxicity (IC50) | 10.6 µM |

Signaling Pathways

The interaction of C19-diterpenoid alkaloids with VGSCs initiates a cascade of downstream events. The following diagram illustrates a generalized signaling pathway for the agonist-type Aconitum alkaloids.

References

Navigating the Therapeutic Potential of Acoforestinine and Related Diterpenoid Alkaloids: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of acoforestinine (B1149226) and related diterpenoid alkaloids, focusing on their in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological activities and therapeutic potential of this class of natural products. While specific data for a compound precisely named "this compound" is not available in current scientific literature, it is highly probable that this name is a variant or misspelling of alkaloids isolated from Aconitum forrestii, such as forestine (B1330033) and foresticine (B1673537). Therefore, this guide will focus on the broader class of C19-diterpenoid alkaloids from Aconitum species, providing a representative summary of their biological effects.

Introduction to Diterpenoid Alkaloids from Aconitum

Diterpenoid alkaloids are a class of naturally occurring compounds predominantly found in plants of the Aconitum, Delphinium, and Consolida genera. These alkaloids are characterized by a complex diterpene skeleton and are known for their wide range of biological activities, including analgesic, anti-inflammatory, and cytotoxic effects. The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of these compounds.[1][2] Chemical investigations of Aconitum forrestii have led to the isolation of novel C19-diterpenoid alkaloids, namely forestine and foresticine.[3]

In Vitro Studies of Diterpenoid Alkaloids

In vitro studies are crucial for elucidating the mechanism of action and identifying the cellular targets of diterpenoid alkaloids. A significant body of research has focused on their cytotoxic and anti-proliferative activities against various cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Numerous diterpenoid alkaloids have demonstrated potent cytotoxic effects in vitro. For instance, a study on 43 norditerpenoid alkaloids from Aconitum, Delphinium, and Consolida species revealed that several compounds exhibited selective cytotoxicity against tumor cell lines, including murine colon adenocarcinoma (CT26), human colon adenocarcinoma (SW480), human cervical adenocarcinoma (HeLa), and human melanoma (SkMel25, SkMel28), when compared to non-tumor Chinese hamster ovary (CHO) cells.[4]

The following table summarizes representative data on the cytotoxic activity of some C19-diterpenoid alkaloids.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Neoline | SW480 | Data not specified | [4] |

| Pubescenine | SW480, HeLa, SkMel25 | Data not specified | |

| 14-deacetylajadine | SW480 | Data not specified | |

| Lycoctonine | SW480 | Data not specified | |

| Dehydrotakaosamine | SW480, HeLa, SkMel25 | Data not specified | |

| Ajadelphinine | HeLa | Data not specified |

Note: Specific IC50 values were not provided in the abstract, but the study highlighted the selective cytotoxicity of these compounds.

Experimental Protocols for In Vitro Cytotoxicity Assays

A common method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the diterpenoid alkaloids for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours).

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

The following diagram illustrates the general workflow of an in vitro cytotoxicity screening.

Caption: A generalized workflow for determining the in vitro cytotoxicity of diterpenoid alkaloids.

In Vivo Studies of Diterpenoid Alkaloids

In vivo studies are essential to evaluate the efficacy, toxicity, and pharmacokinetic profile of diterpenoid alkaloids in a whole-organism context. While specific in vivo data for forestine and foresticine are not yet available, studies on other Aconitum alkaloids provide valuable insights.

Analgesic and Anti-inflammatory Activities

Preparations from Aconitum roots have a long history of use in traditional medicine for their analgesic and antirheumatic properties. The pharmacological effects are attributed to the diterpenoid alkaloids they contain.

Mechanism of Action: Ion Channel Modulation

A primary mechanism of action for many Aconitum alkaloids is the modulation of voltage-dependent sodium channels. Aconitine, a well-studied diterpenoid alkaloid, is known to bind to neurotoxin binding site 2 of the alpha-subunit of these channels, leading to their persistent activation and subsequent suppression of pain transmission.

The alkaloids can be broadly classified into three groups based on their structure and effect on sodium channels:

-

Group 1 (Diesters): Highly toxic, activate sodium channels at resting potential.

-

Group 2 (Monoesters): Less toxic, act as blockers of voltage-dependent sodium channels, exhibiting antinociceptive and antiarrhythmic properties.

-

Group 3 (No Ester Side Chain): Markedly reduced toxicity, with limited effect on neuronal activity but potential antiarrhythmic actions.

The following diagram illustrates the proposed signaling pathway related to the analgesic effect of certain Aconitum alkaloids.

Caption: Signaling pathway for the analgesic action of certain Aconitum alkaloids.

Future Directions

The discovery of novel diterpenoid alkaloids like forestine and foresticine from Aconitum forrestii opens up new avenues for drug discovery. Future research should focus on:

-

Comprehensive In Vitro Profiling: Detailed studies to determine the IC50 values of forestine and foresticine against a wide panel of cancer cell lines and to elucidate their specific molecular targets and mechanisms of action.

-

Preclinical In Vivo Evaluation: Assessment of the anti-tumor efficacy, analgesic, and anti-inflammatory properties of these new alkaloids in relevant animal models.

-

Toxicology Studies: Thorough investigation of the potential toxicity of these compounds to establish a therapeutic window.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives to optimize the pharmacological activity and reduce toxicity.

Conclusion

Diterpenoid alkaloids from Aconitum species represent a promising class of natural products with diverse and potent biological activities. While the specific compound "this compound" remains uncharacterized, the related alkaloids, including the newly discovered forestine and foresticine, warrant further investigation. A systematic approach, combining detailed in vitro mechanistic studies with robust in vivo efficacy and safety evaluations, will be crucial to unlock the full therapeutic potential of these complex molecules. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

Methodological & Application

Acoforestinine extraction and purification protocol

Application Notes and Protocols: Acoforestinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a C19-diterpenoid alkaloid isolated from the roots of Aconitum forrestii Stapf. Diterpenoid alkaloids from the genus Aconitum are known for their significant biological activities, which also correspond with high toxicity. The complex structures of these compounds have long been of interest to the scientific community for their potential in drug development. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for the isolation of diterpenoid alkaloids from Aconitum species.

Data Presentation

| Stage | Parameter | Typical Value | Notes |

| Extraction | Crude Alkaloid Yield | 0.5 - 2.0% (w/w) | Based on the dry weight of Aconitum forrestii roots. |

| Acid-Base Partitioning | Total Alkaloid Fraction | 20 - 40% of crude extract | This step significantly enriches the alkaloid content. |

| Chromatography | This compound Yield | 0.01 - 0.1% of total alkaloids | Highly dependent on the chromatographic technique and specific plant material. |

| Final Purification | This compound Purity | >95% | Achievable with techniques like preparative HPLC or recrystallization. |

Experimental Protocols

The following protocols are compiled from established methods for the isolation of diterpenoid alkaloids from Aconitum species and should be adapted for the specific isolation of this compound.

Plant Material and Reagents

-

Plant Material: Dried and powdered roots of Aconitum forrestii Stapf.

-

Reagents:

-

Ethanol (B145695) (95%)

-

Hydrochloric Acid (HCl)

-

Ammonia (B1221849) Solution (NH₄OH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Solvents for chromatography (e.g., chloroform (B151607), methanol, ethyl acetate (B1210297), hexane)

-

Deionized water

-

Extraction of Crude Alkaloids

-

Maceration:

-

Soak the powdered roots of Aconitum forrestii in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.

-

Filter the extract and repeat the maceration process with the plant residue two more times.

-

Combine the ethanolic extracts.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Acid-Base Partitioning for Total Alkaloid Fraction

-

Acidification:

-

Dissolve the crude extract in 2% aqueous HCl.

-

Filter the acidic solution to remove non-alkaloidal components.

-

-

Basification and Extraction:

-

Adjust the pH of the acidic solution to 9-10 with concentrated ammonia solution.

-

Extract the basified solution three times with an equal volume of dichloromethane.

-

Combine the dichloromethane layers.

-

-

Drying and Concentration:

-

Dry the combined dichloromethane extract over anhydrous sodium sulfate.

-

Filter and concentrate the dried extract under reduced pressure to yield the total alkaloid fraction.

-

Chromatographic Purification of this compound

-

Silica Gel Column Chromatography (Initial Separation):

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with Dragendorff's reagent.

-

Combine fractions containing compounds with similar Rf values to this compound (if a standard is available) or based on spectral analysis of individual fractions.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Further purify the enriched fractions containing this compound using a preparative HPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid). The exact gradient should be optimized based on analytical HPLC results.

-

Detection: UV detector at a suitable wavelength (e.g., 230 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent to obtain pure this compound.

-

Structure Elucidation

The structure of the purified this compound should be confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.

Visualizations

Caption: Workflow for this compound Extraction and Purification.

High-Yield Synthesis of Acoforestinine: Application Notes and Protocols

Initial Search and Information Scarcity

A comprehensive search of scientific databases and chemical literature was conducted to gather information on the high-yield synthesis of a compound referred to as "Acoforestinine." Despite extensive efforts, no publications, patents, or database entries corresponding to a molecule with this name could be identified. This suggests that "this compound" may be a very recently discovered compound with research yet to be published, a proprietary molecule not disclosed in the public domain, or potentially a misnomer or incorrect spelling of an existing natural product.

Due to the complete absence of available data, it is not possible to provide detailed application notes, experimental protocols, or any associated data for the synthesis of this compound at this time. The core requirements of data presentation, experimental protocols, and visualizations cannot be met without foundational scientific literature.

Recommendations for Proceeding

To enable the creation of the requested content, it is crucial to first establish the correct identity and existence of the target molecule. We recommend the following steps for the user:

-

Verify the Compound Name: Please double-check the spelling of "this compound." Natural product names can be complex and prone to transcription errors.

-

Provide Alternative Identifiers: If available, please provide any of the following information:

-

CAS (Chemical Abstracts Service) Registry Number.

-

IUPAC (International Union of Pure and Applied Chemistry) name.

-

A chemical structure or substructure.

-

Any publication, patent, or conference proceeding where this compound has been mentioned.

-

-

Confirm the Source: If the name was obtained from a specific research group, institution, or publication, providing this context could aid in locating the relevant information.

Once a verifiable reference for this compound is available, a thorough analysis of the synthetic routes, reaction conditions, and yields can be performed, and the requested detailed application notes and protocols can be developed. Without this fundamental information, any attempt to create the requested content would be purely speculative and not based on scientific fact, which falls outside the scope of our commitment to providing accurate and reliable information.

We are prepared to proceed with the original request as soon as verifiable information about this compound is provided.

Application Notes and Protocols for the Quantification of Acoforestinine by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid found in plants of the Aconitum genus, specifically isolated from Aconitum handelianum.[1][2] Like other Aconitum alkaloids, it is a complex molecule with potential pharmacological activities, making its accurate quantification crucial for research, drug development, and quality control of herbal preparations. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.

The method is based on established principles for the analysis of similar Aconitum alkaloids, which are known to be highly toxic.[3] Proper handling and safety precautions are therefore essential when working with this compound and related compounds. The presented protocol offers a robust and reliable approach for the separation and quantification of this compound in various sample matrices.

Chemical Information

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 110011-77-3 | C35H51NO10 | 645.78 g/mol |

Source: MedChemExpress[1]

Experimental Protocols

Materials and Reagents

-

This compound analytical standard: (Purity >98%) obtained from a reputable supplier (e.g., MedChemExpress).

-

Acetonitrile (B52724) (ACN): HPLC grade.

-

Methanol (B129727) (MeOH): HPLC grade.

-

Water: Deionized or HPLC grade.

-

Ammonium Bicarbonate (NH₄HCO₃): Analytical grade.

-

Formic Acid (HCOOH): Analytical grade.

-

Hydrochloric Acid (HCl): Analytical grade.

-

Ammonia solution (NH₃·H₂O): Analytical grade.

-

Sample Matrix: e.g., powdered plant material, extract, or biological fluid.

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of Aconitum alkaloids.[3]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer is typically employed for optimal separation.

-

Solvent A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.5 with ammonia.

-

Solvent B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: Based on the presence of a benzoate (B1203000) group, a common chromophore in many diterpenoid alkaloids, a detection wavelength in the range of 230-240 nm is recommended. The optimal wavelength should be confirmed by determining the UV absorption maximum of an this compound standard solution.

-

Injection Volume: 10 µL.

Table 1: HPLC Gradient Elution Program

| Time (min) | Solvent A (%) | Solvent B (%) |

| 0 | 54 | 46 |

| 20 | 30 | 70 |

| 25 | 30 | 70 |

| 30 | 54 | 46 |

| 40 | 54 | 46 |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample into a conical flask.

-

Add 20 mL of a methanol-water (70:30, v/v) solution containing 0.5% hydrochloric acid.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

-

Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at different concentration levels. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

-

Accuracy: Determine the recovery of the method by spiking a blank matrix with a known amount of this compound standard at different concentration levels. The recovery should be within 95-105%.

-

Specificity: Evaluate the ability of the method to exclusively measure the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing a blank sample and a spiked sample and observing for any interfering peaks at the retention time of this compound.

Data Presentation

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| RSD of Peak Area (n=6) | < 2.0% |

Table 3: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | 0.9995 |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

| Intra-day Precision (%RSD) | 1.2 |

| Inter-day Precision (%RSD) | 1.8 |

| Accuracy (% Recovery) | 98.5 - 102.1 |

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-UV method for the quantification of this compound.

Caption: Workflow for this compound quantification by HPLC-UV.

Signaling Pathway (Placeholder)

As this compound's specific signaling pathways are not yet fully elucidated, a generalized diagram for diterpenoid alkaloid interaction with a target is provided as a placeholder.

References

Application Notes and Protocols for LC-MS/MS Analysis of Acoforestinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a complex diterpenoid alkaloid with the molecular formula C35H51NO10 and a molecular weight of 645.78.[1] As a member of the aconitine-type alkaloid family, it holds potential for significant pharmacological activity, necessitating sensitive and specific analytical methods for its detection and quantification in various biological matrices. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for the analysis of trace levels of such compounds in complex mixtures.[2][3] The methodologies outlined below are based on established protocols for the analysis of structurally similar aconitine-type alkaloids and provide a robust starting point for researchers.[4][5][6]

Quantitative Data Summary

The following table summarizes representative quantitative data achievable with the described LC-MS/MS method for this compound analysis. Please note that these values are illustrative and may vary based on instrumentation and matrix effects. Method validation should be performed in the target matrix to establish specific performance characteristics.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| This compound | 4.8 | 646.4 | 586.5 | 0.05 | 0.15 | 85 - 95 |

| Internal Standard | 5.2 | Varies | Varies | N/A | N/A | N/A |

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

-

Plasma/serum sample

-

Internal Standard (IS) solution (e.g., a structurally similar alkaloid not present in the sample)

-

Methanol (B129727) (HPLC grade)

-

Centrifuge capable of 14,000 x g

-

Vortex mixer

-

0.22 µm syringe filters

Procedure:

-

Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation and Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS/MS)

Instrumentation and Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 5500 or equivalent)

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Ion Source Temperature: 550°C

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Precursor m/z 646.4 → Product m/z 586.5 (quantifier), 526.4 (qualifier)

-

Internal Standard: To be determined based on the selected standard.

-

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Acoforestinine, a Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature survey, specific experimental data for a compound named "Acoforestinine" is not available. The following application notes and protocols are based on established methodologies for the characterization of related diterpenoid alkaloids isolated from the Aconitum genus and other plants. These protocols provide a robust framework for the initial cell-based screening of novel compounds like this compound.

Introduction

Diterpenoid alkaloids, a class of structurally complex natural products, are renowned for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3][4] Compounds isolated from the Aconitum species, in particular, have been a subject of intense research for their potential as anticancer agents.[5] The primary mechanism of their cytotoxic action often involves the induction of apoptosis, or programmed cell death, making them promising candidates for novel cancer therapeutics.

This document provides detailed protocols for two fundamental cell-based assays to evaluate the bioactivity of a novel diterpenoid alkaloid, referred to herein as this compound:

-

MTT Assay for Cell Viability and Cytotoxicity: A colorimetric assay to determine the concentration-dependent effect of the compound on cell viability.

-

Annexin V/PI Apoptosis Assay: A flow cytometry-based method to detect and quantify apoptosis induced by the compound.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of several known diterpenoid alkaloids against various human cancer cell lines. This data serves as a reference for the potential range of activity that might be observed with this compound.

| Diterpenoid Alkaloid | Cell Line | Cell Type | IC50 (µM) | Reference |

| Lipojesaconitine | A549 | Lung Carcinoma | 6.0 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 7.3 | ||

| MCF-7 | Breast Adenocarcinoma | 6.8 | ||

| KB | Cervical Carcinoma | 6.9 | ||

| Lipomesaconitine | KB | Cervical Carcinoma | 9.9 | |

| Lipoaconitine | A549 | Lung Carcinoma | 13.7 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20.3 | ||

| MCF-7 | Breast Adenocarcinoma | 18.5 | ||

| KB | Cervical Carcinoma | 19.8 | ||

| Delphatisine C | A549 | Lung Carcinoma | 2.36 | |

| Honatisine | MCF-7 | Breast Adenocarcinoma | 3.16 | |

| Aconitine Linoleate | MCF-7 | Breast Adenocarcinoma | 7.58 | |

| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 7.02 |

Signaling Pathway

Many diterpenoid alkaloids exert their cytotoxic effects by inducing the intrinsic pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of a caspase cascade. A simplified representation of this signaling pathway is provided below.

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the cell-based evaluation of this compound.

Caption: Experimental workflow for this compound cell-based assays.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxicity of this compound by measuring the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells serves as an indicator of cell viability.

Materials:

-

Selected human cancer cell line (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-